(S)-1-Phenylethanol is a natural product found in Cyperus conglomeratus, Triticum aestivum, and Alpinia oxyphylla with data available.
(S)-1-Phenylethanol
CAS No.: 1445-91-6
Cat. No.: VC20851715
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1445-91-6 | 
|---|---|
| Molecular Formula | C8H10O | 
| Molecular Weight | 122.16 g/mol | 
| IUPAC Name | (1S)-1-phenylethanol | 
| Standard InChI | InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | 
| Standard InChI Key | WAPNOHKVXSQRPX-ZETCQYMHSA-N | 
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)O | 
| SMILES | CC(C1=CC=CC=C1)O | 
| Canonical SMILES | CC(C1=CC=CC=C1)O | 
Introduction
Chemical Identity and Physical Properties
(S)-1-Phenylethanol is an optically active secondary alcohol characterized by its chiral center at the carbon atom attached to the hydroxyl group. The compound exhibits specific stereochemistry with the (S) configuration according to the Cahn-Ingold-Prelog priority rules.
Chemical Identification Data
The compound is clearly defined by several chemical identifiers as presented in Table 1:
| Parameter | Value | 
|---|---|
| IUPAC Name | (1S)-1-phenylethan-1-ol | 
| Common Names | (S)-(-)-1-phenylethanol, (S)-sec-phenethyl alcohol, (S)-styralyl alcohol | 
| CAS Number | 1445-91-6 | 
| Molecular Formula | C8H10O | 
| Molecular Weight | 122.16-122.17 g/mol | 
| SMILES Notation | CC@Hc1ccccc1 | 
| InChI | 1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | 
| InChI Key | WAPNOHKVXSQRPX-ZETCQYMHSA-N | 
Physical Properties
The physical characteristics of (S)-1-phenylethanol provide important information for handling, storage, and application of this compound (Table 2):
| Property | Value | 
|---|---|
| Physical State | Colorless to light yellow liquid | 
| Melting Point | 9-11°C | 
| Boiling Point | 88-89°C at 10 mmHg | 
| Density | 1.012 g/mL at 20°C | 
| Refractive Index | n20/D 1.527 | 
| Optical Rotation | −45° (c=5 in Methanol) | 
| Solubility | Soluble in water (20 g/L at 20°C), soluble in alcohol | 
| Functional Groups | Hydroxyl, phenyl | 
Applications and Industrial Significance
The unique stereochemical properties of (S)-1-phenylethanol make it valuable across multiple industries and applications.
Chemical and Pharmaceutical Applications
(S)-1-Phenylethanol serves as a critical chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its enantiomeric purity makes it an important starting material for various syntheses:
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Used as a starting material for the preparation of (1S,3R,4S)-1-methyl-3,4-diphenyl-3,4-dihydro-1H-isochromene-3,4-diol through dilithiation reactions . 
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Functions as an important intermediate in the synthesis of numerous pharmaceutical compounds . 
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Serves as a chiral derivatizing agent for determining the absolute configuration of secondary alcohols . 
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Acts as a chiral solvent in symmetric synthesis of substituted spiroundecenetriones via amino acid-catalyzed domino Knoevenagel/Diels-Alder reactions . 
Consumer and Industrial Uses
Beyond its role in chemical synthesis, (S)-1-phenylethanol has several direct applications:
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Employed as a fragrance component in perfumery due to its pleasant odor profile . 
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Functions as a solvatochromic dye in specialized applications . 
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Serves as an inhibitor of cholesterol intestinal adsorption in pharmaceutical formulations . 
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Applied in cosmetics, soaps, and detergents when esterified . 
The demand for enantiomerically pure 1-phenylethanol continues to grow as industries recognize the importance of chirality in product effectiveness and safety .
Production Methods
Several approaches exist for the production of (S)-1-phenylethanol with high enantiomeric purity, including both chemical and biological methods.
Biocatalytic Synthesis
Biocatalytic approaches offer advantages in terms of stereoselectivity and environmental sustainability:
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Enantioselective bioreduction of acetophenone using Rhizopus arrhizus as a biocatalyst can produce (S)-(-)-1-phenylethanol with high stereoselectivity . 
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Enzymatic reactions provide a green chemistry approach to producing this valuable chiral compound. 
Chemical Synthesis
Chemical synthesis methods typically employ chiral catalysts to achieve the desired stereoselectivity:
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Hydrogenation of acetophenone using ruthenium-based catalysts under specific conditions. For example, using RuBr2(S,S)-xylskewphos with potassium tert-butoxide in ethanol at 40°C under hydrogen pressure can achieve 100% yield with 88.0% enantiomeric excess . 
- 
The reaction scheme typically follows: - 
Acetophenone + H2 → (S)-1-phenylethanol (using chiral catalyst) 
 
- 
Enzymatic Kinetic Resolution
Kinetic resolution represents another significant approach for obtaining enantiomerically pure (S)-1-phenylethanol:
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Lipase-catalyzed kinetic resolution of racemic (R,S)-1-phenylethanol can produce the pure (S) enantiomer. Using Novozyme 435 as a biocatalyst and vinyl acetate as an acyl donor, optimum reaction parameters have been determined . 
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Under optimized conditions (substrate concentration: 240 mM, biocatalyst concentration: 11 mg/mL, temperature: 42°C, reaction time: 75 minutes), 100% enantiomeric excess for the substrate can be achieved . 
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This approach significantly reduces reaction time compared to previous methods, making it industrially relevant . 
Table 3: Comparison of Reaction Parameters for Enzymatic Kinetic Resolution
| Parameter | Optimized Conditions | Previous Methods | 
|---|---|---|
| Substrate Concentration | 240 mM | 166-200 mM | 
| Biocatalyst Concentration | 11 mg/mL | 13.3-23.3 mg/mL | 
| Temperature | 42°C | 40-55°C | 
| Reaction Time | 75 min | 18-24 h | 
| Enantiomeric Excess | 100% | 79-92% | 
Biochemical Interactions
The stereochemical properties of (S)-1-phenylethanol influence its interactions with enzymes and biological systems.
Enzymatic Interactions
(S)-1-Phenylethanol dehydrogenase (PED) from the denitrifying bacterium strain EbN1 catalyzes the NAD+-dependent, stereospecific oxidation of (S)-1-phenylethanol to acetophenone, as well as the reverse reaction :
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PED belongs to the short-chain alcohol dehydrogenase/aldehyde reductase family. 
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The enzyme exhibits strong enantioselectivity, making it useful for biotechnological applications. 
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X-ray structure analysis at 2.1-2.4 Å resolution revealed the enzyme is a tetramer with two types of hydrophobic dimerization interfaces. 
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NAD+-binding is associated with a conformational shift from an "open" to a "closed" form. 
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The enzyme demonstrates highly positive cooperativity for both catalytic directions with respect to substrates . 
Structure-Activity Relationships
The molecular structure of (S)-1-phenylethanol directly influences its biological activity and chemical reactivity:
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The chiral center with the (S) configuration is crucial for recognition by stereoselective enzymes. 
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The hydroxyl group serves as a key functional moiety for derivatization reactions. 
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The phenyl ring contributes to binding interactions in enzyme active sites through π-π stacking and hydrophobic interactions. 
Purification Techniques
Obtaining high-purity (S)-1-phenylethanol is essential for many applications, particularly in the pharmaceutical industry.
Three-Phase Crystallization
Three-phase crystallization (TPC) represents an innovative separation technique for purifying (S)-1-phenylethanol from enantiomer mixtures:
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TPC combines melt crystallization and vaporization processes. 
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The process operates at triple-point conditions, where liquid simultaneously vaporizes and crystallizes due to three-phase transformation. 
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Operating pressure is determined based on thermodynamic calculations. 
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Modeling based on mass and energy balances can predict product yield and enantiomeric purity . 
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral columns is commonly used for analysis and purification:
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